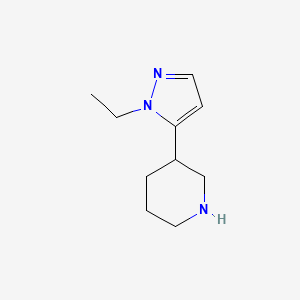
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringIts molecular formula is C10H17N3, and it has a molecular weight of 179.26 g/mol .
Preparation Methods
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method is advantageous as it avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals. It has been investigated for its potential as an intermediate in the preparation of dipeptidyl peptidase 4 inhibitors, which are used as antidiabetic agents . Additionally, it is used in the synthesis of other biologically active molecules, including those with antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine-protein kinase ABL1, which plays a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be compared with other similar compounds, such as piperidine and its derivatives. Piperidine itself is a six-membered ring containing one nitrogen atom and is widely used in the synthesis of pharmaceuticals . the presence of the pyrazole ring in this compound adds unique properties, making it more versatile in certain applications. Other similar compounds include 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3 |
InChI Key |
OGUJKGUNXIQOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
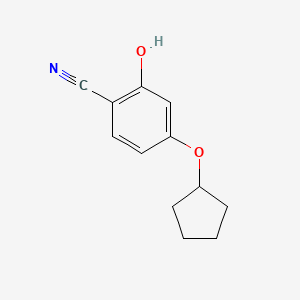
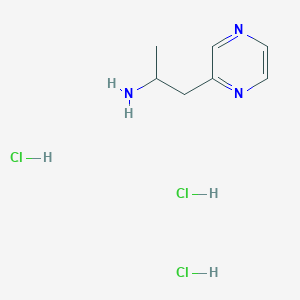
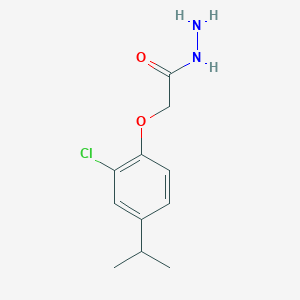
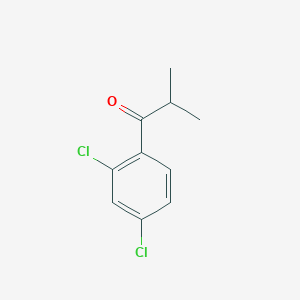
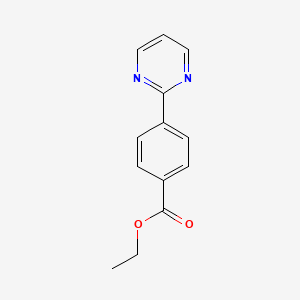
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)


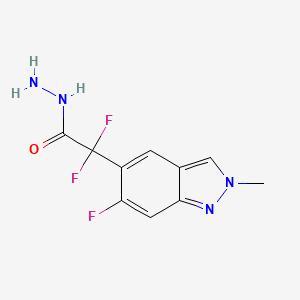
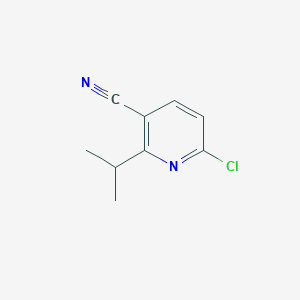
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)

